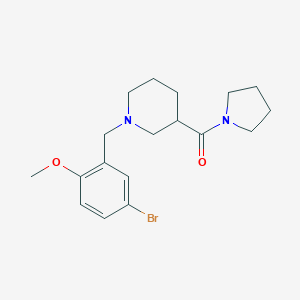
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that belongs to the family of piperidine derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the modulation of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and neuronal survival. The binding of this compound to the sigma-1 receptor results in the modulation of various downstream signaling pathways, which ultimately leads to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its high affinity and selectivity towards the sigma-1 receptor, which allows for the specific modulation of this target. Additionally, it has been shown to exhibit good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One direction is the development of more potent and selective sigma-1 receptor modulators based on the chemical structure of this compound. Another direction is the evaluation of its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the mechanisms underlying its neuroprotective effects need to be further elucidated in order to develop more effective treatments for stroke and traumatic brain injury.
Synthesis Methods
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 1-(5-Bromo-2-methoxybenzyl)piperidine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and under inert atmosphere to prevent the formation of unwanted side products.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit significant affinity and selectivity towards the sigma-1 receptor, which is a target for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
Molecular Formula |
C18H25BrN2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O2/c1-23-17-7-6-16(19)11-15(17)13-20-8-4-5-14(12-20)18(22)21-9-2-3-10-21/h6-7,11,14H,2-5,8-10,12-13H2,1H3 |
InChI Key |
VTKBRGQVSXSKDN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
methanone](/img/structure/B247255.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)